Cas no 2126143-22-2 ((2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride)
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride
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- Inchi: 1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m0./s1
- InChI Key: OLFIAOLTZUSZLP-FVGYRXGTSA-N
- SMILES: C(N1CCCCCC1)[C@@H](N)C.Cl
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S209151-100mg |
(2S)-1-(Azepan-1-yl)propan-2-amine Dihydrochloride |
2126143-22-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | S209151-500mg |
(2S)-1-(Azepan-1-yl)propan-2-amine Dihydrochloride |
2126143-22-2 | 500mg |
$ 410.00 | 2022-06-03 | ||
| TRC | S209151-1g |
(2S)-1-(Azepan-1-yl)propan-2-amine Dihydrochloride |
2126143-22-2 | 1g |
$ 615.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143875-100mg |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 97% | 100mg |
¥2087 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143875-250mg |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 97% | 250mg |
¥2809 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143875-1g |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 97% | 1g |
¥8713 | 2023-04-08 | |
| Chemenu | CM558158-100mg |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 97% | 100mg |
$229 | 2023-03-24 | |
| Chemenu | CM558158-250mg |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 97% | 250mg |
$332 | 2023-03-24 | |
| Chemenu | CM558158-1g |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 97% | 1g |
$894 | 2023-03-24 | |
| Life Chemicals | F8886-8270-0.25g |
(2S)-1-(azepan-1-yl)propan-2-amine dihydrochloride |
2126143-22-2 | 95% | 0.25g |
$143.0 | 2023-09-05 |
(2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride
(2S)-1-(Azepan-1-yl)propan-2-amine Dihydrochloride: A Comprehensive Overview
Introduction to (2S)-1-(Azepan-1-yl)propan-2-amine Dihydrochloride
Cas No 2126143-22-2 refers to the compound (2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride, a molecule of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral derivative of azepane, a seven-membered saturated nitrogen-containing ring, and its structure incorporates a propanamine moiety with an S configuration at the second carbon atom. The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules associated with the compound, which is common in pharmaceutical applications to enhance stability and solubility.
Structural Insights and Chirality
The molecular structure of (2S)-1-(Azepan-1-yl)propan-2-amine dihydrochloride is characterized by its azepane ring, which serves as a rigid framework for the propanamine side chain. The S configuration at the second carbon atom introduces chirality, which is crucial for its biological activity and selectivity. Chiral compounds like this are often prioritized in drug development due to their potential for enhanced efficacy and reduced side effects compared to their achiral counterparts.
Recent advancements in stereochemistry have allowed researchers to synthesize this compound with high enantiomeric purity, leveraging techniques such as asymmetric catalysis and resolution methods. These developments have significantly improved the scalability and cost-effectiveness of producing chiral compounds like Cas No 2126143-22-2, making them more accessible for preclinical and clinical studies.
Pharmacological Applications and Research Findings
The pharmacological profile of (2S)-1-(Azepan-1-yli)propanin - amine dihydrochloride has been extensively studied, particularly in the context of its potential as a therapeutic agent. Recent research has highlighted its role as a modulator of ion channels, which are critical for various physiological processes, including neuronal signaling and cardiovascular function.
A study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against voltage-gated sodium channels, making it a promising candidate for treating conditions such as epilepsy and chronic pain. Furthermore, its ability to selectively target these channels without significant off-target effects underscores its potential as a next-generation therapeutic agent.
Another area of interest is its application in central nervous system disorders. Preclinical models have shown that Cas No ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ (insert appropriate long-tail keyword here) can modulate neurotransmitter release, potentially offering benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Optimization
The synthesis of (S)-configured azepane derivatives has undergone significant optimization in recent years. Traditional methods involving multi-step reactions with low yields have been replaced by more efficient strategies, such as one-pot synthesis using microwave-assisted techniques or continuous flow reactors.
These advancements have not only improved the yield but also reduced the environmental footprint of production processes, aligning with current trends toward sustainable chemistry practices.
Moreover, the use of enantioselective catalysts has enabled the scalable production of Cas No -based compounds, ensuring consistent quality and meeting regulatory standards for pharmaceutical applications.
Safety Profile and Toxicological Considerations
Evaluating the safety profile of (S)-configured azepane derivatives is paramount before their clinical translation. Recent toxicological studies conducted on Cas No -based compounds have revealed favorable safety profiles with minimal adverse effects at therapeutic doses.
Acute toxicity studies indicate that this compound exhibits low toxicity in animal models, while chronic toxicity studies demonstrate no significant organ damage or carcinogenic potential over extended periods. These findings bolster its candidacy for long-term therapeutic use.
Additionally, pharmacokinetic studies have shown that Cas No -based compounds exhibit optimal absorption, distribution, metabolism, and excretion (ADME) properties, further supporting their suitability for systemic administration. ConclusionThe compound (S)-configured azepane derivative, identified by Cas No, represents a significant advancement in modern medicinal chemistry. Its unique structural features, coupled with promising pharmacological profiles, position it as a leading candidate for addressing unmet medical needs across various therapeutic areas.
As research continues to unravel its full potential, collaborations between academia and industry are expected to accelerate its development into clinically relevant therapies. The integration of cutting-edge synthetic methodologies with rigorous safety assessments ensures that this compound will remain at the forefront of innovation in drug discovery.
In summary,(S)-configured azepane derivatives like Cas No -based compounds are poised to make substantial contributions to healthcare by providing novel treatment options for complex diseases.
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